molecular formula C11H7NO2 B2603487 chromeno[4,3-b]pyrrol-4(1H)-one CAS No. 156742-49-3

chromeno[4,3-b]pyrrol-4(1H)-one

Cat. No.: B2603487
CAS No.: 156742-49-3
M. Wt: 185.182
InChI Key: VTRUWPCOYMWJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromeno[4,3-b]pyrrol-4(1H)-one is a heterocyclic compound that features a fused ring system combining a chromene and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing chromeno[4,3-b]pyrrol-4(1H)-one involves the annulation of 4-phenylaminocoumarins with β-nitroalkenes. This reaction is typically promoted by p-toluenesulfonic acid monohydrate (TsOH.H2O) and occurs in the absence of solvent . Another approach involves the Clauson-Kaas reaction, where 7-amino-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] are reacted with 2,5-dimethoxytetrahydrofuran in an acetic acid medium at 90°C for 48 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Chromeno[4,3-b]pyrrol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with hydroxyl or carbonyl groups, while reduction can yield amine or alcohol derivatives.

Scientific Research Applications

Chromeno[4,3-b]pyrrol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which chromeno[4,3-b]pyrrol-4(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Chromeno[4,3-b]pyrrol-4(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1H-chromeno[4,3-b]pyrrol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c13-11-8-5-6-12-10(8)7-3-1-2-4-9(7)14-11/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRUWPCOYMWJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.